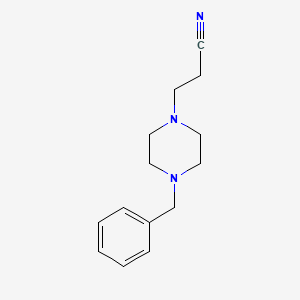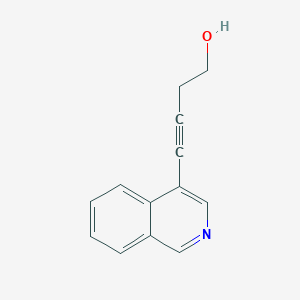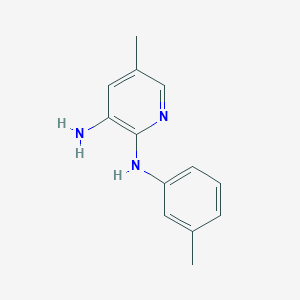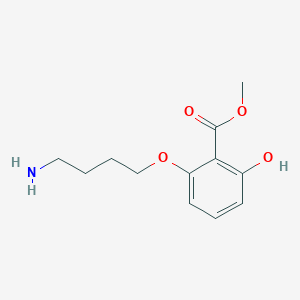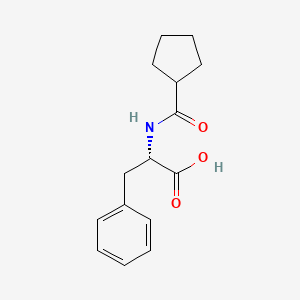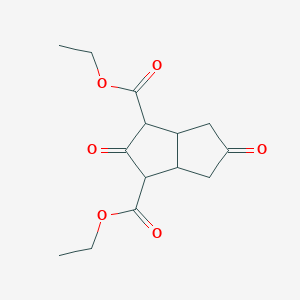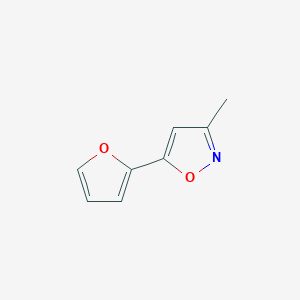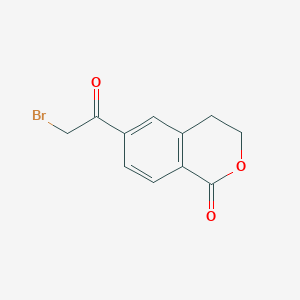
6-(2-Bromoacetyl)isochroman-1-one
Descripción general
Descripción
6-(Bromoacetyl)-3,4-dihydro-1H-isochromen-1-one is a compound belonging to the class of coumarins, which are oxygen-containing heterocycles. Coumarins are known for their diverse biological and pharmacological properties, making them valuable in various fields such as medicine, chemistry, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromoacetyl)isochroman-1-one typically involves the reaction of 3,4-dihydro-1H-isochromen-1-one with bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply to its industrial production.
Análisis De Reacciones Químicas
Types of Reactions
6-(Bromoacetyl)-3,4-dihydro-1H-isochromen-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Cyclization Reactions: Catalysts such as acids or bases are employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, oxidized derivatives, and complex heterocyclic compounds .
Aplicaciones Científicas De Investigación
6-(Bromoacetyl)-3,4-dihydro-1H-isochromen-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe.
Industry: The compound is used in the synthesis of dyes and other industrially significant chemicals
Mecanismo De Acción
The mechanism of action of 6-(2-Bromoacetyl)isochroman-1-one involves its interaction with various molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromoacetyl)coumarin: Similar in structure but lacks the dihydro-1H-isochromen-1-one moiety.
4-Methyl-6,7-dihydroxycoumarin: Another coumarin derivative with different substituents.
Coumarin-3-carboxylic acid: A coumarin derivative with a carboxylic acid group
Uniqueness
6-(Bromoacetyl)-3,4-dihydro-1H-isochromen-1-one is unique due to its specific bromoacetyl group and the dihydro-1H-isochromen-1-one structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research applications .
Propiedades
Fórmula molecular |
C11H9BrO3 |
|---|---|
Peso molecular |
269.09 g/mol |
Nombre IUPAC |
6-(2-bromoacetyl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C11H9BrO3/c12-6-10(13)8-1-2-9-7(5-8)3-4-15-11(9)14/h1-2,5H,3-4,6H2 |
Clave InChI |
UEQNXZFPJUIRRN-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C2=C1C=C(C=C2)C(=O)CBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
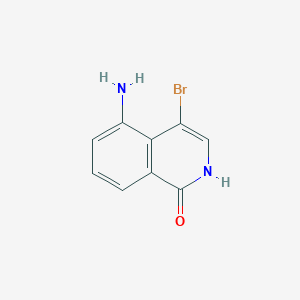
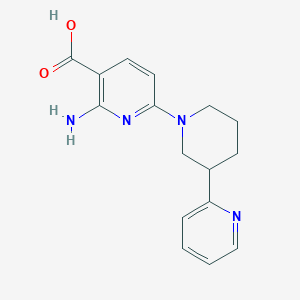
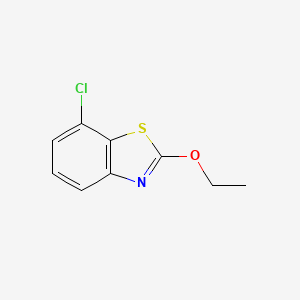
![N-[2-[(1-methyl-1H-benzimidazol-2-yl)amino]ethyl]acetamide](/img/structure/B8493527.png)
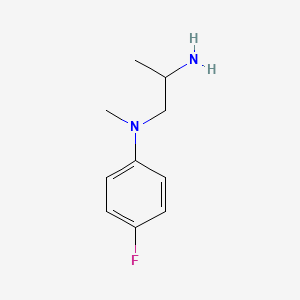
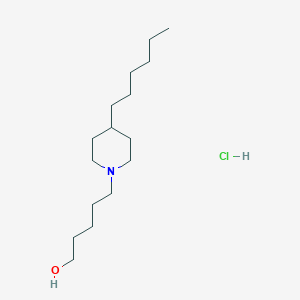
![5-Allyl-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B8493544.png)
